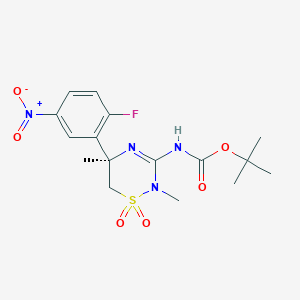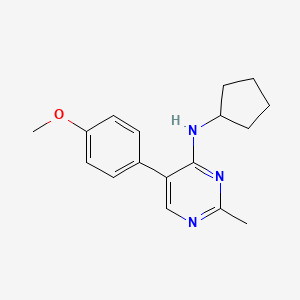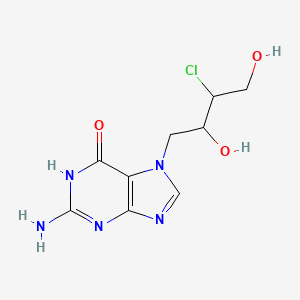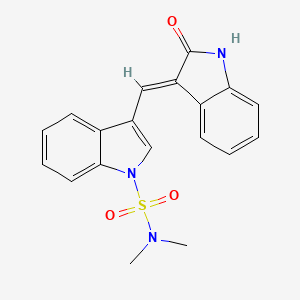
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Oxoindoline Moiety: The oxoindoline moiety is formed by the cyclization of an appropriate precursor, such as an isatin derivative, under basic or acidic conditions.
Final Coupling Step: The final step involves the coupling of the oxoindoline moiety with the indole-sulfonamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the oxoindoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, pyridine, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxoindoline derivatives.
Substitution: N-alkyl or N-acyl sulfonamide derivatives.
科学的研究の応用
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
Indirubin Derivatives: Known for their potent biological activities, particularly as kinase inhibitors.
Isoindigo Derivatives: Structurally similar and studied for their anticancer properties.
Sulfonamide Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N,N-Dimethyl-3-((2-oxoindolin-3-ylidene)methyl)-1H-indole-1-sulfonamide stands out due to its unique combination of an indole core, oxoindoline moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N,N-dimethyl-3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-sulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-21(2)26(24,25)22-12-13(14-7-4-6-10-18(14)22)11-16-15-8-3-5-9-17(15)20-19(16)23/h3-12H,1-2H3,(H,20,23)/b16-11+ |
InChIキー |
DVQQAKLOVRENLO-LFIBNONCSA-N |
異性体SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O |
正規SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
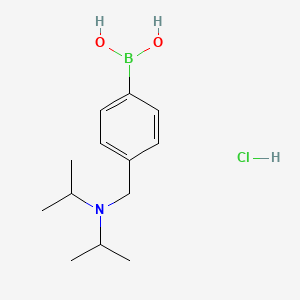

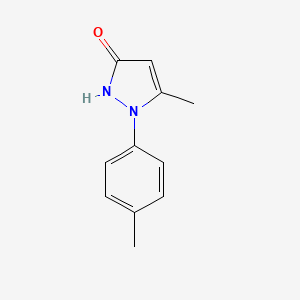
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

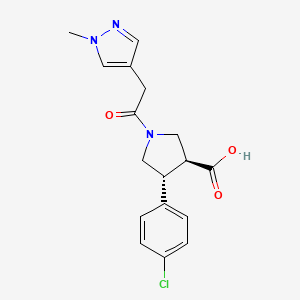
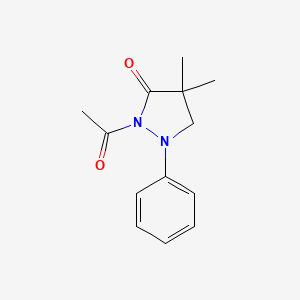
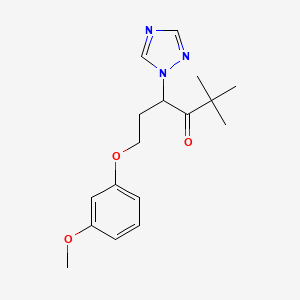
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
